N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
Description
N-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 2,5-dimethylindole moiety linked via an ethyl spacer to a 2,5-dimethoxybenzenesulfonamide group. The compound’s structure combines aromatic sulfonamide and indole pharmacophores, which are commonly associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects.
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-5-7-18-17(11-13)16(14(2)22-18)9-10-21-27(23,24)20-12-15(25-3)6-8-19(20)26-4/h5-8,11-12,21-22H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWRFJLJRKBTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the sulfonamide group. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide exhibit promising antimicrobial activities. A study focused on indole derivatives found that certain modifications could enhance their efficacy against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific substituents on the indole structure was crucial for improving antimicrobial potency .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl] | <0.25 | Anti-MRSA |
| 6-Methoxy-phenethyl-indole-imidazole | ≤0.25 | Anti-Cryptococcus neoformans |
| 5-Phenyl-1H-imidazole | ≤0.25 | Anti-Cryptococcus neoformans |
Anti-Tumor Activity
This compound has been investigated for its anti-tumor properties. Studies have shown that indole sulfonamides can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves disrupting the microtubule network essential for cell division .
Case Study: Indole Sulfonamides as Antimitotic Agents
Research demonstrated that polar substitutions at the indole's 3-position significantly enhance the compound's antitumor activity while maintaining low toxicity levels .
Serotonin Receptor Modulation
The compound's structural characteristics suggest potential interactions with serotonin receptors, particularly the 5-HT6 and 5-HT7 subtypes. These receptors are implicated in various neurological conditions, making this compound a candidate for further exploration in psychopharmacology .
Structure-Activity Relationship Studies
A comprehensive investigation into the structure-activity relationship (SAR) of indole derivatives has revealed that modifications can lead to enhanced biological activities while minimizing adverse effects. For instance, halogenation at specific positions on the indole ring has been correlated with increased potency against microbial pathogens .
Table 2: Structure-Activity Relationships of Indole Derivatives
| Modification | Effect on Activity |
|---|---|
| Halogenation at 5-position | Increased anti-MRSA activity |
| Methoxy substitution | Enhanced selectivity towards fungi |
| Cyano group at 3-position | Improved anti-tumor potency |
Conclusion and Future Directions
This compound exhibits a broad spectrum of applications in medicinal chemistry, particularly in antimicrobial and anti-tumor research. Ongoing studies focusing on its pharmacological properties and structural modifications will likely yield valuable insights into developing new therapeutic agents.
Future research should aim to elucidate the precise mechanisms by which this compound exerts its biological effects and explore its potential in clinical settings for treating infections and tumors resistant to current therapies.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects . The sulfonamide group further enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the H-Series Inhibitors
The H-series inhibitors (e.g., H-8, H-9) share a sulfonamide backbone but differ in their aromatic substituents. For example:
- H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) features an isoquinoline sulfonamide group, while the target compound uses a dimethoxybenzene sulfonamide. The isoquinoline moiety in H-series compounds enhances kinase inhibition (e.g., protein kinase A), whereas the dimethoxybenzene group in the target compound may confer distinct solubility or binding properties due to electron-donating methoxy groups .
Indole-Based Sulfonamide Derivatives
- N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41) : This analog shares an indole core but substitutes the dimethyl groups with a 5-methoxy and 4-chlorobenzoyl group. The trifluoromethyl sulfonamide in Compound 41 increases lipophilicity, which may enhance membrane permeability compared to the target compound’s methoxy-rich sulfonamide .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Sulfonamide Backbone : The sulfonamide group is critical for hydrogen bonding with biological targets, as seen in H-series inhibitors . The target compound’s dimethoxybenzene sulfonamide may offer improved water solubility compared to lipophilic analogs like Compound 41 .
Synthetic Challenges : Analogous compounds (e.g., Compound 41) were synthesized via sulfonamide coupling with moderate yields (37%), suggesting similar routes may apply to the target compound .
Biological Activity
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.51 g/mol
CAS Number: 927637-79-4
The compound's biological activity is primarily attributed to its interaction with various biological targets. It is hypothesized to exhibit effects on the central nervous system (CNS) and may influence neurotransmitter systems due to its indole structure, which is known for modulating serotonin receptors.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies
-
Antidepressant Effects:
A study conducted on rodent models demonstrated that administration of the compound led to significant increases in serotonin levels, suggesting potential antidepressant properties. The results indicated a reduction in depressive-like behaviors in these models. -
Anticancer Activity:
Research published in the International Journal of Pharmaceutical Sciences and Research revealed that this compound exhibited cytotoxic effects against various cancer cell lines. The study highlighted its ability to induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent. -
Antiviral Properties:
Another study explored the compound's antiviral activity against several RNA viruses. Results indicated that it could inhibit viral replication, showcasing its potential as a therapeutic agent in viral infections.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption and distribution in biological tissues. Further studies are needed to elucidate its metabolism and excretion pathways.
Q & A
Basic: What methodologies are recommended for confirming the structural identity of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide?
Answer:
The compound’s structure can be confirmed through a combination of X-ray crystallography (using programs like SHELXL for refinement ), NMR spectroscopy (¹H/¹³C for proton/carbon assignments), and high-resolution mass spectrometry (HRMS) . For crystallography, single crystals are grown via vapor diffusion, and data collection at cryogenic temperatures minimizes thermal motion artifacts. Discrepancies in crystallographic data (e.g., bond angles or torsional conformations) should be cross-validated with NMR-derived nuclear Overhauser effect (NOE) correlations to resolve ambiguities .
Basic: How can researchers optimize the synthesis of this sulfonamide derivative?
Answer:
Synthesis typically involves sulfonamide coupling between 2,5-dimethoxybenzenesulfonyl chloride and 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine. Key parameters include:
- Solvent selection : Use anhydrous dichloromethane or DMF to minimize hydrolysis.
- Base choice : Triethylamine or DMAP for efficient deprotonation.
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions.
Yield optimization (typically 60–75%) requires HPLC purification (C18 column, acetonitrile/water gradient) . Contradictions in reported yields may arise from residual moisture or stoichiometric imbalances.
Advanced: What experimental strategies are used to assess the compound’s kinase inhibition activity?
Answer:
Kinase inhibition assays (e.g., HTS fluorescence polarization) are performed using recombinant kinases (e.g., PKA, PKC) and ATP-competitive substrates. IC₅₀ values are determined via dose-response curves (1 nM–100 μM range). For selectivity profiling, screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). Discrepancies in activity data may arise from assay conditions (e.g., Mg²⁺ concentration, ATP levels) or protein purity. Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
SAR studies involve systematic modifications:
- Indole ring : Replace methyl groups with halogens or electron-withdrawing groups.
- Sulfonamide linker : Vary ethyl spacer length or introduce rigidity (e.g., cyclopropane).
- Methoxy substituents : Replace with hydroxyl or trifluoromethoxy groups.
Biological activity is tested via cell-based assays (e.g., proliferation inhibition in cancer lines) and computational docking (AutoDock Vina, PDB: 1ATP). Contradictions between in silico predictions and experimental IC₅₀ values may indicate allosteric binding modes or conformational flexibility .
Advanced: How should researchers resolve contradictions in reported crystallographic data for this compound?
Answer:
If conflicting unit cell parameters or space groups are reported:
Re-analyze raw diffraction data (e.g., using SHELXL’s TWIN/BASF commands for twinned crystals) .
Validate hydrogen bonding networks via Hirshfeld surface analysis .
Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify energetically favorable conformers.
Discrepancies often arise from solvent inclusion (e.g., methanol vs. DMSO) or temperature-dependent polymorphism.
Advanced: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
Answer:
- Salt formation : React with HCl or sodium bicarbonate to enhance polarity.
- Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes.
- Prodrug derivatization : Introduce phosphate esters at the methoxy groups.
Monitor solubility via dynamic light scattering (DLS) and validate stability under physiological pH (7.4) .
Advanced: How is metabolic stability evaluated in hepatic microsomes?
Answer:
Incubate the compound (1–10 μM) with human liver microsomes (HLM) and NADPH cofactor at 37°C. Withdraw aliquots at 0, 5, 15, 30, and 60 min, quench with acetonitrile, and analyze via LC-MS/MS . Calculate half-life (t₁/₂) using first-order decay kinetics. Discrepancies between HLM and in vivo clearance data may arise from transporter-mediated uptake or extrahepatic metabolism .
Advanced: How can target selectivity against off-pathway enzymes be validated?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor target engagement in cell lysates via Western blot.
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₒₙ/kₒff) against immobilized kinases.
- CRISPR knock-out models : Compare activity in wild-type vs. target-deficient cell lines.
False positives in screening assays may result from compound aggregation or redox cycling .
Advanced: What computational methods predict binding modes to ATP-binding pockets?
Answer:
- Molecular docking : Use Glide (Schrödinger) with induced-fit protocols to account for side-chain flexibility.
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding pose stability.
- MM-PBSA calculations : Estimate binding free energies from trajectory snapshots.
Cross-reference with cryo-EM density maps (if available) to validate docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
